2-Chloro-4-(2-nitrophenoxy)pyrimidine

Descripción general

Descripción

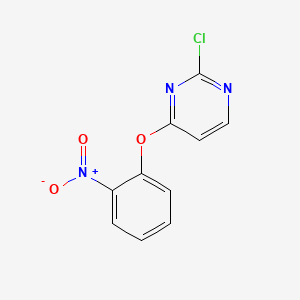

2-Chloro-4-(2-nitrophenoxy)pyrimidine is a chemical compound characterized by its unique structure, which includes a pyrimidine ring substituted with a chloro group at the 2-position and a 2-nitrophenoxy group at the 4-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(2-nitrophenoxy)pyrimidine typically involves the following steps:

Nitration: The starting material, 2-chloropyrimidine, undergoes nitration to introduce the nitro group at the 4-position.

Substitution Reaction: The nitro-substituted pyrimidine is then reacted with 2-nitrophenol under specific conditions to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions: 2-Chloro-4-(2-nitrophenoxy)pyrimidine can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

Reduction: The nitro group can be reduced to an amine group, resulting in different derivatives.

Substitution: The chlorine atom can be substituted with other functional groups, leading to a variety of products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂).

Substitution: Various nucleophiles can be used for substitution reactions, such as sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed:

Oxidation Products: Nitroso derivatives, nitrate esters.

Reduction Products: Amines, hydroxylamines.

Substitution Products: Alcohols, ethers, amines.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have indicated that pyrimidine derivatives, including 2-chloro-4-(2-nitrophenoxy)pyrimidine, exhibit significant antimicrobial properties. The compound acts as an effective inhibitor against various bacterial strains, making it a candidate for the development of new antibiotics.

Anti-inflammatory Effects

Research has demonstrated that certain pyrimidine derivatives can suppress cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. The anti-inflammatory potential of this compound is being investigated, with preliminary results suggesting it may inhibit COX-2 activity.

Herbicide Development

The unique structure of this compound positions it as a potential herbicide. Its ability to disrupt specific biochemical pathways in plants can lead to effective weed control.

Case Study 1: Synthesis and Characterization

A study focused on the synthesis of this compound through a multi-step process involving chlorination and nitration reactions. The characterization was performed using NMR and mass spectrometry, confirming the compound's structure and purity.

Case Study 2: Biological Evaluation

In vitro assays were conducted to evaluate the antimicrobial activity of this compound against various pathogens. Results indicated a promising inhibitory effect, warranting further exploration into its mechanism of action.

Mecanismo De Acción

The mechanism by which 2-Chloro-4-(2-nitrophenoxy)pyrimidine exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific molecular targets or pathways, such as enzymes or receptors, leading to biological responses.

Comparación Con Compuestos Similares

2-Chloro-4-nitrophenol: Similar structure but lacks the pyrimidine ring.

2-Chloropyrimidine: Similar but without the nitro group.

2-Nitrophenol: Similar but without the pyrimidine ring and chlorine atom.

Uniqueness: 2-Chloro-4-(2-nitrophenoxy)pyrimidine is unique due to its combination of the pyrimidine ring, chloro group, and nitro group, which provides distinct chemical properties and reactivity compared to its similar compounds.

Actividad Biológica

2-Chloro-4-(2-nitrophenoxy)pyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This compound is part of a broader class of pyrimidine derivatives known for their pharmacological potential due to their structural versatility and ability to interact with various biological targets.

Chemical Structure and Synthesis

The compound this compound features a chlorine atom and a nitrophenoxy group attached to the pyrimidine ring. The synthesis typically involves the reaction of 2-chloropyrimidine with 2-nitrophenol under specific conditions, which has been documented in various studies focusing on similar pyrimidine derivatives .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including this compound. Research indicates that compounds in this class can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory process. In vitro assays have shown that certain pyrimidines exhibit significant COX-2 inhibition with IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

Table 1: COX-2 Inhibition of Pyrimidine Derivatives

Antimicrobial Activity

Pyrimidine derivatives have also demonstrated antimicrobial properties. Studies have shown that compounds similar to this compound possess activity against various bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity. For instance, compounds with similar structures have shown effectiveness against pathogens such as E. coli and S. aureus .

Table 2: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Activity Against | Reference |

|---|---|---|

| This compound | E. coli, S. aureus | TBD |

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays, including MTT assays and molecular docking studies. These studies indicate that this compound can induce apoptosis in cancer cell lines by modulating pathways involved in cell cycle regulation and apoptosis. The presence of the nitro group is believed to enhance its cytotoxic effects by promoting oxidative stress within cancer cells .

Case Study: Apoptosis Induction

In a study assessing the effects of pyrimidine derivatives on HepG2 liver cancer cells, treatment with compounds similar to this compound resulted in increased caspase-3 activity and upregulation of pro-apoptotic proteins such as Bax, while downregulating anti-apoptotic proteins like Bcl-2. This suggests a mechanism by which these compounds can effectively induce apoptosis in malignant cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of electron-withdrawing groups such as chlorine and nitro groups enhances its reactivity and interaction with biological targets. SAR studies indicate that modifications at various positions on the pyrimidine ring can significantly affect the potency and selectivity of these compounds against specific biological targets .

Propiedades

IUPAC Name |

2-chloro-4-(2-nitrophenoxy)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3O3/c11-10-12-6-5-9(13-10)17-8-4-2-1-3-7(8)14(15)16/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMYNPBHAOMFDMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=NC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701288658 | |

| Record name | 2-Chloro-4-(2-nitrophenoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701288658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353259-09-3 | |

| Record name | 2-Chloro-4-(2-nitrophenoxy)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=353259-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-(2-nitrophenoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701288658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.